Psora-4

Beschreibung

structure in first source

Structure

3D Structure

Eigenschaften

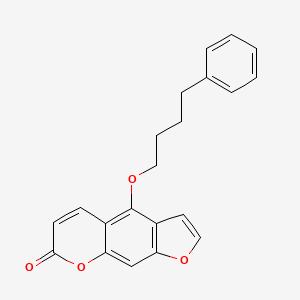

IUPAC Name |

4-(4-phenylbutoxy)furo[3,2-g]chromen-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O4/c22-20-10-9-16-19(25-20)14-18-17(11-13-23-18)21(16)24-12-5-4-8-15-6-2-1-3-7-15/h1-3,6-7,9-11,13-14H,4-5,8,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJAWGNIQEOFURP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCOC2=C3C=CC(=O)OC3=CC4=C2C=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424970 |

Source

|

| Record name | Psora-4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

724709-68-6 |

Source

|

| Record name | Psora-4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-Phenylbutoxy)psoralen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Psora-4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QDY3FLF2DY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Psora-4 and the Kv1.3 Channel: A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of Psora-4, a potent and selective small-molecule blocker of the voltage-gated potassium channel Kv1.3. A comprehensive understanding of this interaction is critical for the development of novel immunomodulatory therapies targeting T-cell mediated autoimmune diseases.

Core Mechanism of Action: State-Dependent Blockade

Psora-4 exhibits a sophisticated mechanism of action, primarily characterized by its use-dependent and state-dependent blockade of the Kv1.3 channel. It preferentially binds to the C-type inactivated state of the channel, a conformation that the channel enters upon sustained depolarization. This preferential binding leads to a trapping mechanism, where Psora-4 stabilizes the inactivated state, thereby preventing the channel from returning to its resting and open states and effectively inhibiting potassium ion flux.[1]

The blockade is use-dependent because the channel must first open and then transition to the inactivated state for Psora-4 to bind with high affinity. This property is crucial for its therapeutic potential, as it allows for the selective targeting of chronically activated T-cells, which exhibit sustained membrane depolarization and thus a higher population of Kv1.3 channels in the inactivated state.

Binding Site and Molecular Interactions

Psora-4 interacts with the Kv1.3 channel at two distinct sites: the central pore and allosteric side pockets.[2][3]

-

Central Pore: One molecule of Psora-4 binds within the central cavity of the channel, below the selectivity filter. This direct occlusion of the ion conduction pathway is a common feature of many channel blockers.

-

Side Pockets: Crucially for its high affinity and selectivity, additional Psora-4 molecules bind to less conserved "side pockets" located at the interface between the channel's subunits.[3] These pockets are formed by the S5 and S6 helices and the S4-S5 linker. The simultaneous binding to both the central pore and the side pockets results in a highly stable, non-conducting state of the channel.[2][3]

Mutagenesis studies have identified key residues in both the central cavity and the side pockets that are critical for Psora-4 binding and its inhibitory effect.

Quantitative Analysis of Psora-4-Kv1.3 Interaction

The interaction between Psora-4 and the Kv1.3 channel has been extensively quantified using electrophysiological techniques. The following tables summarize the key quantitative data.

Table 1: Potency of Psora-4 on Kv1.3 and Other Ion Channels

| Channel | Cell Type | Method | IC50 / EC50 (nM) | Reference |

| Kv1.3 | Human T-lymphocytes | Whole-cell patch clamp | 3 | [1] |

| Kv1.3 | L929 cells | Whole-cell patch clamp | 2 | [4] |

| Kv1.5 | Xenopus oocytes | Two-electrode voltage clamp | 7.7 | [1] |

| Kv1.1 | - | - | >100 | [1] |

| Kv1.2 | - | - | >100 | [1] |

| Kv1.4 | - | - | >100 | [1] |

| Kv1.7 | - | - | >100 | [1] |

| HERG | - | - | No effect | [1] |

| Kv3.1 | - | - | No effect | [1] |

| IKCa1 | - | - | No effect | [1] |

| BKCa | - | - | No effect | [1] |

| Nav1.2 | - | - | No effect | [1] |

Table 2: Functional Effects of Psora-4

| Effect | Cell Type | Method | EC50 (nM) | Reference |

| Suppression of proliferation | Human myelin-specific effector memory T-cells | Proliferation assay | 25 | [1] |

| Suppression of proliferation | Rat myelin-specific effector memory T-cells | Proliferation assay | 60 | [1] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of Psora-4 on the Kv1.3 channel.

Whole-Cell Patch Clamp Electrophysiology

This technique is fundamental for studying the effects of Psora-4 on the biophysical properties of the Kv1.3 channel.

Objective: To measure the inhibitory effect of Psora-4 on Kv1.3 currents and to determine its potency (IC50/EC50) and mechanism of action (use-dependence, state-preference).

Cell Preparation:

-

Cells stably or transiently expressing human Kv1.3 channels (e.g., L929 fibroblasts, HEK293 cells, or Xenopus oocytes) are used.

-

For experiments on native channels, human or rat T-lymphocytes are isolated.

Solutions:

-

External (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

-

Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with KOH).

Recording Procedure:

-

A glass micropipette with a resistance of 2-5 MΩ is filled with the internal solution and brought into contact with the cell membrane.

-

A gigaohm seal is formed between the pipette tip and the cell membrane through gentle suction.

-

The membrane patch is ruptured by applying a brief pulse of suction, establishing the whole-cell configuration.

-

The membrane potential is held at a holding potential of -80 mV.

-

Kv1.3 currents are elicited by depolarizing voltage steps (e.g., to +40 mV for 200 ms).

-

Psora-4 is applied to the bath solution at various concentrations.

-

To assess use-dependence, the effect of Psora-4 is measured with and without repetitive depolarizing pulses.

-

To determine the IC50, a dose-response curve is constructed by plotting the percentage of current inhibition against the concentration of Psora-4.

Alanine-Scanning Mutagenesis

This technique is employed to identify specific amino acid residues in the Kv1.3 channel that are crucial for Psora-4 binding.

Objective: To pinpoint the molecular determinants of the Psora-4 binding site.

Procedure:

-

Site-directed mutagenesis is used to systematically replace individual amino acid residues in the putative binding regions of the Kv1.3 channel with alanine. Alanine is chosen as it is a small, neutral amino acid that is unlikely to cause major structural perturbations.

-

The wild-type and mutant Kv1.3 channels are expressed in a suitable system (e.g., Xenopus oocytes or HEK293 cells).

-

Whole-cell patch clamp or two-electrode voltage clamp recordings are performed to assess the inhibitory effect of Psora-4 on each mutant channel.

-

A significant reduction in the potency of Psora-4 on a particular mutant channel compared to the wild-type channel indicates that the mutated residue is important for drug binding.

Molecular Modeling and Docking

Computational methods are used to visualize the binding of Psora-4 to the Kv1.3 channel and to predict the interactions at a molecular level.

Objective: To generate a structural model of the Psora-4-Kv1.3 complex and to understand the molecular basis of its high affinity and selectivity.

Procedure:

-

A homology model of the Kv1.3 channel is built based on the crystal structure of a related potassium channel.

-

The three-dimensional structure of Psora-4 is generated.

-

Computational docking simulations are performed to predict the binding pose of Psora-4 within the channel. These simulations explore various possible orientations and conformations of the drug in the binding site.

-

The docking results are analyzed to identify the key amino acid residues that interact with Psora-4 and the types of interactions (e.g., hydrophobic, hydrogen bonds).

-

The computational model is often validated and refined using experimental data from mutagenesis studies.

Visualizing the Mechanism and Pathways

The following diagrams illustrate the key concepts of Psora-4's mechanism of action and its impact on T-cell signaling.

References

- 1. C-type inactivation of a voltage-gated K+ channel occurs by a cooperative mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure of the voltage-gated potassium channel KV1.3: Insights into the inactivated conformation and binding to therapeutic leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expression and function of Kv1.3 channel in malignant T cells in Sézary syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Psora-4: A Selective Kv1.3 Potassium Channel Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psora-4, a derivative of the naturally occurring psoralen, has emerged as a potent and selective inhibitor of the voltage-gated potassium channel Kv1.3. This channel plays a crucial role in the function of effector memory T cells, making it a compelling target for the development of novel immunomodulatory and anti-inflammatory therapeutics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of Psora-4. Detailed experimental protocols for the assessment of its activity and a diagram of the Kv1.3 signaling pathway are included to facilitate further research and development.

Chemical Structure and Physicochemical Properties

Psora-4, with the IUPAC name 4-(4-phenylbutoxy)furo[3,2-g]chromen-7-one, is a synthetic derivative of psoralen. The addition of a 4-phenylbutoxy group at the 5-position of the psoralen core significantly enhances its potency and selectivity for the Kv1.3 channel.

Chemical Structure:

Table 1: Physicochemical Properties of Psora-4

| Property | Value | Reference |

| IUPAC Name | 4-(4-phenylbutoxy)furo[3,2-g]chromen-7-one | [1][2] |

| Synonyms | 5-(4-Phenylbutoxy)psoralen | [3][4] |

| CAS Number | 724709-68-6 | [1][5] |

| Molecular Formula | C21H18O4 | [1][3] |

| Molecular Weight | 334.37 g/mol | [1][3] |

| Appearance | Crystalline solid | [5] |

| Solubility | DMSO: ≥15.75 mg/mL Ethanol: ≥1.72 mg/mL (with sonication) Water: Insoluble | [6][7] |

| Purity | ≥98% (HPLC) | [5][7] |

| Storage | Store at -20°C | [7] |

Biological Activity and Mechanism of Action

Psora-4 is a highly potent and selective inhibitor of the Kv1.3 potassium channel, with a reported EC50 of 3 nM.[5] It exhibits significant selectivity for Kv1.3 over other Kv channel subtypes, although it also shows some activity at the Kv1.5 channel (EC50 = 7.7 nM).[5][7]

The primary mechanism of action of Psora-4 involves its preferential binding to the C-type inactivated state of the Kv1.3 channel. This binding blocks the flow of potassium ions through the channel, leading to a depolarization of the cell membrane. In effector memory T cells, which highly express Kv1.3 channels, this membrane depolarization reduces the electrochemical gradient for calcium influx through CRAC channels, thereby suppressing T-cell activation, proliferation, and cytokine production.[5][7]

Signaling Pathway

The inhibition of the Kv1.3 channel by Psora-4 disrupts the signaling cascade essential for T-cell activation. The following diagram illustrates the key steps in this pathway.

Caption: Kv1.3 Signaling Pathway in T-Cell Activation and its Inhibition by Psora-4.

Experimental Protocols

Synthesis of Psora-4

General Synthetic Strategy for Psoralen Derivatives: The synthesis of the psoralen core can be achieved through various methods, often starting from a substituted coumarin or benzofuran. A common approach involves the Pechmann condensation to form the coumarin ring system, followed by the construction of the furan ring.

Whole-Cell Patch-Clamp Electrophysiology for Kv1.3 Inhibition Assay

This protocol is adapted from standard electrophysiology procedures for measuring ion channel activity.

Objective: To measure the inhibitory effect of Psora-4 on Kv1.3 channel currents in a suitable cell line (e.g., Jurkat T-cells or a stably transfected cell line).

Materials:

-

Cells: Jurkat T-cells or a cell line stably expressing human Kv1.3.

-

External Solution (in mM): 145 NaCl, 5 KCl, 1 MgCl₂, 2.5 CaCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 5 EGTA, 10 HEPES, 5 ATP-Mg, 0.1 GTP-Na (pH 7.2 with KOH).

-

Psora-4 Stock Solution: 10 mM in DMSO.

-

Patch-clamp rig: Amplifier, micromanipulator, perfusion system, and data acquisition software.

-

Borosilicate glass capillaries: For pulling patch pipettes.

Procedure:

-

Cell Preparation: Culture cells to a suitable density. On the day of the experiment, harvest the cells and resuspend them in the external solution.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Obtaining a Whole-Cell Recording:

-

Position a cell under the microscope and approach it with the patch pipette containing the internal solution.

-

Apply gentle positive pressure to the pipette.

-

Once the pipette touches the cell, release the pressure to form a high-resistance seal (GΩ seal).

-

Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

-

-

Recording Kv1.3 Currents:

-

Clamp the cell membrane potential at a holding potential of -80 mV.

-

Apply depolarizing voltage steps (e.g., to +40 mV for 200 ms) to elicit Kv1.3 currents.

-

-

Application of Psora-4:

-

Establish a stable baseline recording of Kv1.3 currents.

-

Perfuse the cell with the external solution containing the desired concentration of Psora-4.

-

Continuously record the Kv1.3 currents to observe the inhibitory effect of the compound.

-

-

Data Analysis:

-

Measure the peak current amplitude before and after the application of Psora-4.

-

Calculate the percentage of inhibition for each concentration of Psora-4.

-

Plot the concentration-response curve and determine the EC50 value.

-

Experimental Workflow:

Caption: Workflow for Whole-Cell Patch-Clamp Assay of Psora-4.

T-Cell Proliferation Assay (CFSE-based)

This protocol describes a common method to assess the effect of Psora-4 on T-cell proliferation.

Objective: To measure the dose-dependent inhibition of T-cell proliferation by Psora-4.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs): Isolated from healthy human donors.

-

RPMI-1640 medium: Supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin.

-

Carboxyfluorescein succinimidyl ester (CFSE): Stock solution in DMSO.

-

T-cell mitogen: Phytohemagglutinin (PHA) or anti-CD3/CD28 beads.

-

Psora-4: Serial dilutions in RPMI-1640.

-

96-well cell culture plates.

-

Flow cytometer.

Procedure:

-

Cell Staining:

-

Resuspend PBMCs in PBS at a concentration of 1 x 10⁶ cells/mL.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.

-

Quench the staining reaction by adding 5 volumes of cold RPMI-1640 with 10% FBS.

-

Wash the cells twice with complete RPMI-1640.

-

-

Cell Plating and Treatment:

-

Resuspend the CFSE-stained cells in complete RPMI-1640 at a concentration of 1 x 10⁶ cells/mL.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Add 50 µL of the appropriate Psora-4 dilution to the wells.

-

Add 50 µL of the T-cell mitogen (e.g., PHA at a final concentration of 5 µg/mL). Include unstimulated and vehicle-treated controls.

-

-

Incubation:

-

Incubate the plate for 3-5 days at 37°C in a humidified 5% CO₂ incubator.

-

-

Flow Cytometry Analysis:

-

Harvest the cells from the wells.

-

Analyze the CFSE fluorescence of the cells using a flow cytometer. Proliferating cells will exhibit a stepwise reduction in CFSE fluorescence with each cell division.

-

-

Data Analysis:

-

Gate on the lymphocyte population based on forward and side scatter.

-

Analyze the CFSE histograms to determine the percentage of proliferating cells and the proliferation index.

-

Calculate the inhibition of proliferation for each Psora-4 concentration and determine the EC50 value.

-

Experimental Workflow:

Caption: Workflow for CFSE-based T-Cell Proliferation Assay.

Conclusion

Psora-4 is a valuable research tool for studying the role of the Kv1.3 channel in various physiological and pathological processes. Its high potency and selectivity make it a promising lead compound for the development of novel therapies for autoimmune diseases and other conditions driven by effector memory T cells. The information and protocols provided in this guide are intended to support and facilitate further investigation into the therapeutic potential of Psora-4 and other Kv1.3 inhibitors.

References

- 1. Psoralen Derivatives: Recent Advances of Synthetic Strategy and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. US4429138A - Process for the synthesis of 5-methoxy-psoralen - Google Patents [patents.google.com]

- 6. escholarship.org [escholarship.org]

- 7. Psoralenamines. 3. Synthesis, pharmacological behavior, and DNA binding of 5-(aminomethyl)-8-methoxy-, 5-[[(3-aminopropyl)oxy]methyl]-, and 8-[(3-aminopropyl)oxy]psoralen derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Function of the Kv1.3 Potassium Channel: A Comprehensive Technical Guide

Abstract

The voltage-gated potassium channel Kv1.3, encoded by the KCNA3 gene, has emerged as a critical regulator of cellular function and a promising therapeutic target for a spectrum of human diseases.[1] Predominantly known for its role in the immune system, Kv1.3 is instrumental in modulating T-lymphocyte activation, proliferation, and cytokine production.[2][3] Its differential expression in effector memory T-cells has positioned it as a key target for autoimmune disorders such as multiple sclerosis, rheumatoid arthritis, and type 1 diabetes.[4][5] Beyond immunology, Kv1.3 is increasingly recognized for its involvement in the central nervous system, particularly in microglia-mediated neuroinflammation and its potential contribution to neurodegenerative diseases.[6][7] Furthermore, its role in regulating cell proliferation and apoptosis has drawn attention in the context of cancer.[8] This in-depth technical guide provides a comprehensive overview of the core biological functions of the Kv1.3 channel, intended for researchers, scientists, and drug development professionals. It summarizes key quantitative data, details experimental protocols for studying the channel, and visualizes the intricate signaling pathways in which Kv1.3 participates.

Core Biological Functions of Kv1.3

The Kv1.3 channel is a voltage-gated potassium channel that opens upon membrane depolarization, allowing the efflux of potassium ions out of the cell.[9] This primary function has profound implications for various physiological processes.

Role in the Immune System

Kv1.3 is a key player in both the adaptive and innate immune systems.[2]

In T-lymphocytes, Kv1.3 plays a crucial role in sustaining the calcium signaling necessary for activation.[2] Upon T-cell receptor (TCR) engagement, intracellular calcium is released from the endoplasmic reticulum, leading to the opening of store-operated calcium (CRAC) channels in the plasma membrane.[10][11] The resulting influx of Ca2+ would depolarize the cell membrane, limiting further Ca2+ entry. Kv1.3 channels counteract this depolarization by facilitating K+ efflux, thereby maintaining a negative membrane potential that provides the electrochemical driving force for sustained Ca2+ influx.[2] This sustained calcium signal is essential for the activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells), which orchestrate the expression of genes required for T-cell proliferation and cytokine production.[2]

A critical aspect of Kv1.3's role in the immune system is its differential expression across T-cell subsets.[4] While quiescent naïve and central memory T-cells (TCM) express low levels of Kv1.3, chronically activated effector memory T-cells (TEM), which are key mediators of many autoimmune diseases, significantly upregulate Kv1.3 expression.[4][12] This makes Kv1.3 a selective target for immunosuppressive therapies aimed at TEM cells while sparing other T-cell populations.[4]

Kv1.3 is also expressed in other immune cells, including B-lymphocytes, macrophages, and dendritic cells.[13] In macrophages, Kv1.3 is involved in proliferation and the expression of inducible nitric oxide synthase (iNOS).[14] In dendritic cells, the blockade of Kv1.3 and the related Kv1.5 channel has been shown to impair their maturation and activation.[13]

Role in the Central Nervous System

In the central nervous system (CNS), Kv1.3 is expressed in various cell types, including microglia, the resident immune cells of the brain.[6]

Activated microglia upregulate the expression of Kv1.3.[6] Similar to its role in T-cells, Kv1.3 in microglia helps to maintain a negative membrane potential, which is necessary for their activation, proliferation, and the production of reactive oxygen species (ROS).[15] By modulating microglial function, Kv1.3 is implicated in neuroinflammatory processes associated with neurodegenerative diseases like Alzheimer's disease and Parkinson's disease.[7] Blockade of Kv1.3 has been shown to reduce neuroinflammation and improve neuronal plasticity in animal models of these diseases.

Role in Cell Proliferation and Cancer

The involvement of Kv1.3 in regulating membrane potential and calcium signaling also extends to the control of cell proliferation.[16] The channel is implicated in the G1/S phase transition of the cell cycle.[17] Dysregulation of Kv1.3 expression has been observed in several types of cancer, and targeting Kv1.3 has been proposed as a potential anti-cancer strategy.[8][18]

Quantitative Data

Table 1: Biophysical Properties of the Human Kv1.3 Channel

| Property | Value | Reference(s) |

| Single-channel conductance | 12-13 pS | [19] |

| Half-maximal activation (V1/2) | -33 to -34 mV | [20] |

| Inactivation type | C-type (slow) | [10] |

| Inactivation time constant | ~200 ms | [20] |

Table 2: Expression of Kv1.3 Channels in Human T-Lymphocyte Subsets

| T-Cell Subset | State | Approximate Number of Kv1.3 Channels per Cell | Reference(s) |

| Naïve (CCR7+CD45RA+) | Resting | 200 - 400 | [4] |

| Activated | ~300 | [4] | |

| Central Memory (TCM; CCR7+CD45RA-) | Resting | 200 - 400 | [4] |

| Activated | ~285 | [4] | |

| Effector Memory (TEM; CCR7-CD45RA-) | Resting | 200 - 400 | [4] |

| Activated | 1,500 - 1,800 | [4] | |

| Myelin-reactive T-cells (MS patients) | Activated | ~1,500 | [5] |

Table 3: IC50 Values of Selected Kv1.3 Inhibitors

| Inhibitor | Target | IC50 | Reference(s) |

| ShK | Kv1.3 | 10 pM | [21] |

| ShK(L5) | Kv1.3 | 72 pM | [20] |

| Margatoxin (MgTX) | Kv1.3 | ~300 pM | [22] |

| PAP-1 | Kv1.3 | 2 nM | [20][21] |

| Vm24 | Kv1.3 | Potent inhibitor | [2] |

| Clofazimine | Kv1.3 | 300 nM | [17] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

Experimental Workflows

Detailed Experimental Protocols

Whole-Cell Patch Clamp Recording of Kv1.3 Currents

This protocol is adapted from methodologies used to characterize Kv1.3 currents in human T-lymphocytes.[4][23]

1. Cell Preparation:

-

Isolate human T-lymphocytes from peripheral blood using standard density gradient centrifugation (e.g., Ficoll-Paque).

-

Culture cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin). For studying activated T-cells, stimulate with anti-CD3/anti-CD28 beads for the desired duration.

2. Solutions:

-

External Solution (Ringer's Solution): 160 mM NaCl, 4.5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4, adjusted to ~300 mOsm.

-

Internal Pipette Solution (Ca2+-free): 145 mM KF, 10 mM HEPES, 10 mM EGTA, 2 mM MgCl2, pH 7.2, adjusted to ~300 mOsm.[4]

3. Electrophysiological Recording:

-

Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[24]

-

Establish a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Rupture the membrane patch by applying gentle suction to achieve the whole-cell configuration.

-

Use a patch-clamp amplifier (e.g., Axopatch 200B) and data acquisition software (e.g., pCLAMP) to record currents.

-

Hold the cell at a membrane potential of -80 mV.

-

Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., 200 ms steps to +40 mV).[23]

-

To isolate Kv1.3 currents from other potassium currents, specific blockers like ShK can be used.

4. Data Analysis:

-

Measure the peak outward current to determine the current amplitude.

-

Analyze the inactivation kinetics by fitting the current decay with an exponential function.

-

Calculate the whole-cell conductance from the peak current amplitude at a specific voltage (e.g., +40 mV).[4]

Flow Cytometry Analysis of Kv1.3 Expression

This protocol is based on methods for quantifying Kv1.3 surface expression on T-cell subsets.[25][26]

1. Cell Preparation:

-

Isolate PBMCs from whole blood.

-

Resuspend cells in FACS buffer (e.g., PBS with 2% goat serum).

2. Antibody Staining:

-

Incubate cells with a cocktail of fluorescently-labeled antibodies against surface markers to identify T-cell subsets (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CCR7, anti-CD45RA).

-

To stain for Kv1.3, use a fluorescently-labeled specific ligand, such as the ShK toxin conjugated to a fluorophore (e.g., ShK-F6CA).[25] Incubate cells with 100 nM ShK-F6CA in FACS buffer for 30 minutes at room temperature in the dark.[25]

3. Washing:

-

Wash the cells three times with FACS buffer to remove unbound antibodies and ligands.

4. Data Acquisition and Analysis:

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Use appropriate software (e.g., FlowJo, CellQuest) to gate on lymphocyte populations and then on specific T-cell subsets based on their surface marker expression.

-

Quantify the mean fluorescence intensity (MFI) of the Kv1.3-specific label within each T-cell subset to determine the relative expression levels.

Immunohistochemistry for Kv1.3 in Brain Tissue

This protocol provides a general framework for localizing Kv1.3 expression in brain tissue sections.[27][28]

1. Tissue Preparation:

-

Perfuse the animal with 0.9% saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

-

Post-fix the brain in 4% PFA overnight and then transfer to a sucrose solution for cryoprotection.

-

Cut frozen sections (e.g., 50-100 µm thick) on a cryostat or vibratome.[3]

2. Staining Procedure:

-

Wash sections in PBS.

-

Perform antigen retrieval if necessary (e.g., heat-mediated in citrate buffer).

-

Block non-specific binding by incubating sections in a blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100) for 1-2 hours at room temperature.

-

Incubate sections with a primary antibody against Kv1.3 overnight at 4°C.

-

Wash sections extensively in PBS.

-

Incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature.

-

For co-localization studies, incubate with primary antibodies against cell-specific markers (e.g., Iba1 for microglia, GFAP for astrocytes) followed by appropriately labeled secondary antibodies.

-

Wash sections and mount on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

3. Imaging:

-

Visualize and capture images using a fluorescence or confocal microscope.

T-Cell Proliferation Assay with Kv1.3 Blockers

This protocol is designed to assess the effect of Kv1.3 inhibition on T-cell proliferation.[12][29]

1. Cell Preparation:

-

Isolate CD3+ T-cells from PBMCs.

-

Resuspend cells in complete culture medium.

2. Assay Setup:

-

Seed T-cells in a 96-well flat-bottom plate (e.g., 1 x 10^5 cells/well).

-

Pre-incubate the cells with various concentrations of a Kv1.3 blocker (e.g., PAP-1, ShK-L5) for 30 minutes.[23][29]

-

Stimulate the T-cells with anti-CD3/anti-CD28 coated beads or a combination of PMA and ionomycin.[29]

3. Proliferation Measurement (Tritiated Thymidine Incorporation):

-

After a desired incubation period (e.g., 48-72 hours), add [3H]-thymidine to each well and incubate for an additional 18-24 hours.

-

Harvest the cells onto a filter mat using a cell harvester.

-

Measure the incorporated radioactivity using a scintillation counter.

4. Data Analysis:

-

Compare the counts per minute (CPM) in the treated wells to the untreated (stimulated) control wells to determine the percentage of inhibition of proliferation.

Conclusion

The Kv1.3 potassium channel is a multifaceted protein with a profound impact on the functioning of the immune and central nervous systems. Its distinct expression pattern and critical role in the activation of effector memory T-cells have solidified its status as a premier therapeutic target for autoimmune diseases. The growing understanding of its involvement in neuroinflammation and cancer further broadens its therapeutic potential. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a robust resource for researchers and drug development professionals dedicated to unraveling the complexities of Kv1.3 and harnessing its potential for novel therapeutic interventions. Continued research into the intricate regulatory mechanisms and protein-protein interactions of Kv1.3 will undoubtedly unveil new avenues for the treatment of a wide range of debilitating diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Expression and function of Kv1.3 channel in malignant T cells in Sézary syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]

- 4. The voltage-gated Kv1.3 K+ channel in effector memory T cells as new target for MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. The voltage-gated potassium channel Kv1.3 is required for microglial pro-inflammatory activation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potassium Channel Kv1.3 Is Highly Expressed by Microglia in Human Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of novel Kv1.3 channel-interacting proteins using proximity labelling in T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure of the voltage-gated potassium channel KV1.3: Insights into the inactivated conformation and binding to therapeutic leads - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kv1.3 deletion biases T cells towards an immuno-regulatory phenotype and renders mice resistant to autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. The Phosphorylation of Kv1.3: A Modulatory Mechanism for a Multifunctional Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Pharmacokinetics, toxicity and functional studies of the selective Kv1.3 channel blocker PAP-1 in rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Toxins Targeting the KV1.3 Channel: Potential Immunomodulators for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Suppressing Kv1.3 Ion Channel Activity with a Novel Small Molecule Inhibitor Ameliorates Inflammation in a Humanised Mouse Model of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. T Cell Subset and Stimulation Strength-Dependent Modulation of T Cell Activation by Kv1.3 Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 24. axolbio.com [axolbio.com]

- 25. Frontiers | Kv1.3 Channel Up-Regulation in Peripheral Blood T Lymphocytes of Patients With Multiple Sclerosis [frontiersin.org]

- 26. researchgate.net [researchgate.net]

- 27. Immunohistochemistry (IHC) protocol [hellobio.com]

- 28. The Importance of Immunohistochemical Analyses in Evaluating the Phenotype of Kv Channel Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 29. academic.oup.com [academic.oup.com]

The Immunomodulatory Effects of Psora-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the immunomodulatory effects of Psora-4, a potent and selective small-molecule inhibitor of the voltage-gated potassium channel Kv1.3. By elucidating its mechanism of action, detailing key experimental protocols, and presenting its effects in a quantitative and structured manner, this document serves as a comprehensive resource for professionals in the fields of immunology and drug development.

Core Mechanism of Action: Selective Kv1.3 Channel Blockade

Psora-4, chemically known as 5-(4-phenylbutoxy)psoralen, exerts its immunomodulatory effects primarily through the potent and selective blockade of the Kv1.3 potassium channel.[1] This channel is a key regulator of T-lymphocyte activation and function. In T-cells, membrane depolarization following T-cell receptor (TCR) engagement activates Kv1.3 channels, leading to potassium efflux. This efflux hyperpolarizes the membrane, maintaining the electrochemical gradient necessary for sustained calcium influx through CRAC channels, a critical step for T-cell activation, proliferation, and cytokine production. By blocking Kv1.3, Psora-4 inhibits this potassium efflux, leading to membrane depolarization, reduced calcium entry, and subsequent suppression of T-cell effector functions.

Psora-4 exhibits a high degree of selectivity for Kv1.3, preferentially binding to the C-type inactivated state of the channel. This use-dependent blockade makes it particularly effective in targeting chronically activated effector memory T-cells (TEM), which are implicated in the pathogenesis of various autoimmune diseases and express high levels of Kv1.3.

Quantitative Data Presentation

The following tables summarize the quantitative data regarding the potency and selectivity of Psora-4 from various studies.

Table 1: Potency of Psora-4 on Kv1.3 and Other Ion Channels

| Channel | IC50/EC50 | Species | Reference |

| Kv1.3 | 3 nM (EC50) | Human | |

| Kv1.5 | 7.7 nM (IC50) | Human | |

| Kv1.1, Kv1.2, Kv1.4, Kv1.7 | 17- to 70-fold less potent than on Kv1.3 | Not Specified | |

| hERG, Kv3.1, IKCa1, SK1-SK3, BKCa, NaV1.2 | No significant effect | Human |

Table 2: Efficacy of Psora-4 on T-Cell Proliferation

| T-Cell Type | EC50 | Species | Reference |

| Myelin-specific effector memory T-cells | 25 nM | Human | |

| Myelin-specific effector memory T-cells | 60 nM | Rat |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by Psora-4 and a typical experimental workflow for assessing its impact on T-cell proliferation.

References

The Inhibitory Effect of Psora-4 on T Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism and effect of Psora-4, a potent small-molecule inhibitor of the voltage-gated potassium channel Kv1.3, on T cell proliferation. This document details the underlying signaling pathways, presents quantitative data from key studies, and provides comprehensive experimental protocols for assessing T cell proliferation.

Introduction: Targeting T Cell Proliferation via Ion Channels

T cell activation and subsequent proliferation are central to the adaptive immune response. However, dysregulated T cell activity is a hallmark of many autoimmune diseases, such as psoriasis, multiple sclerosis, and rheumatoid arthritis. The activation process is critically dependent on a sustained increase in intracellular calcium (Ca²⁺), which drives key transcription factors necessary for proliferation.

Ion channels, particularly potassium (K⁺) channels, are essential regulators of this calcium signaling cascade. The voltage-gated potassium channel Kv1.3 is highly expressed on chronically activated effector memory T cells (TEM), a subset of T cells implicated in the pathology of numerous autoimmune conditions[1]. This restricted expression pattern makes Kv1.3 an attractive therapeutic target for selective immunomodulation. Psora-4, a psoralen derivative, has been identified as a potent and selective inhibitor of the Kv1.3 channel, positioning it as a valuable tool for research and potential drug development[2]. This guide explores the direct impact of Psora-4 and other Kv1.3 inhibitors on T cell proliferation.

Mechanism of Action: How Psora-4 Inhibits T Cell Proliferation

The inhibition of T cell proliferation by Psora-4 is a direct consequence of its blockade of the Kv1.3 channel, which disrupts the signaling cascade required for T cell activation.

Upon engagement of the T cell receptor (TCR) with an antigen-presenting cell, a signaling cascade is initiated that leads to the release of Ca²⁺ from intracellular stores. This initial release triggers the opening of calcium release-activated calcium (CRAC) channels in the plasma membrane, allowing for a sustained influx of extracellular Ca²⁺.

This sustained Ca²⁺ influx can only be maintained if the cell's negative membrane potential is preserved to provide the necessary electrochemical driving force. The Kv1.3 channel plays a pivotal role here by allowing the efflux of K⁺ ions, which counteracts the depolarizing effect of the Ca²⁺ influx and hyperpolarizes the membrane[3].

By blocking the Kv1.3 channel, Psora-4 prevents this crucial K⁺ efflux. The resulting membrane depolarization diminishes the driving force for Ca²⁺ entry, leading to a reduction in the sustained intracellular Ca²⁺ signal. This attenuated calcium signal is insufficient to fully activate the phosphatase calcineurin, which in turn cannot dephosphorylate the Nuclear Factor of Activated T cells (NFAT) transcription factor[3][4]. Consequently, NFAT fails to translocate to the nucleus, preventing the transcription of key pro-proliferative genes, most notably Interleukin-2 (IL-2), the primary cytokine that drives T cell clonal expansion[5].

Caption: T Cell activation signaling pathway and the inhibitory action of Psora-4.

Quantitative Data: Efficacy of Kv1.3 Inhibitors

The inhibitory effect of Kv1.3 blockade on T cell proliferation has been quantified for several compounds, including Psora-4 and other highly selective inhibitors like PAP-1 and the peptide toxin ShK-186 (Dalazatide). The potency of these inhibitors can vary based on the specific T cell subset and the method of stimulation. Effector memory T cells (TEM), which are highly dependent on Kv1.3, are particularly sensitive to blockade[1].

| Inhibitor | T Cell Type / Source | Stimulation Method | Assay Type | Result (IC₅₀ / EC₅₀) | Reference(s) |

| Psora-4 | Human T Cells | Not Specified | Proliferation | EC₅₀ ≈ 600 nM | [6] |

| PAP-1 | Human Effector Memory T Cells | anti-CD3/CD28 | Proliferation | EC₅₀ = 430 ± 350 nM | [7] |

| PAP-1 | Mononuclear cells from Psoriasis Skin Biopsy | anti-CD3/CD28 | [³H]-Thymidine | Dose-dependent inhibition | [5] |

| ShK-186 | Rat CCR7⁻ Effector Memory T Cells | Ovalbumin | Proliferation | IC₅₀ = 180 ± 37 pM | [8] |

| ShK | PBMCs from Sézary Syndrome Patients | anti-CD3/CD28 | [³H]-Thymidine | Dose-dependent inhibition | [3][9] |

Experimental Protocols for T Cell Proliferation Assays

Assessing the impact of compounds like Psora-4 on T cell function requires robust and reproducible proliferation assays. The two most common methods are the Carboxyfluorescein Succinimidyl Ester (CFSE) dilution assay, analyzed by flow cytometry, and the [³H]-Thymidine incorporation assay, which measures DNA synthesis.

Caption: General workflow for in vitro T cell proliferation assays.

Protocol: CFSE Dilution Assay

This assay measures proliferation by tracking the dilution of the fluorescent dye CFSE, which is distributed equally between daughter cells upon division.

1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

-

Dilute whole blood 1:1 with sterile Phosphate Buffered Saline (PBS).

-

Carefully layer the diluted blood over a Ficoll-Paque gradient in a conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Aspirate the upper layer and carefully collect the buffy coat layer containing PBMCs.

-

Wash the collected PBMCs twice with PBS, centrifuging at 300 x g for 5-10 minutes per wash.

-

Resuspend the cell pellet in complete RPMI-1640 medium and perform a cell count.

2. CFSE Labeling:

-

Adjust the PBMC concentration to 1-10 x 10⁶ cells/mL in pre-warmed PBS.

-

Add CFSE stock solution to a final working concentration of 1-5 µM. Mix immediately.

-

Incubate for 10-20 minutes at 37°C, protected from light.

-

Quench the staining reaction by adding 5-10 volumes of cold complete RPMI-1640 medium (containing at least 5% FBS).

-

Incubate on ice for 5 minutes.

-

Wash the cells twice with complete medium to remove any unbound dye.

3. Cell Culture and Stimulation:

-

Resuspend CFSE-labeled cells in complete RPMI-1640 medium at a density of 1 x 10⁶ cells/mL.

-

Plate cells in a 96-well round-bottom plate.

-

Add T cell stimuli (e.g., anti-CD3/CD28 antibodies or a mitogen like PHA).

-

Add Psora-4 or another Kv1.3 inhibitor at various concentrations to test wells. Include vehicle-only (DMSO) and unstimulated controls.

-

Culture for 3-5 days at 37°C in a humidified 5% CO₂ incubator.

4. Flow Cytometry Analysis:

-

Harvest cells from the plate.

-

Stain with fluorescently-conjugated antibodies against cell surface markers (e.g., CD4, CD8) and a viability dye (to exclude dead cells).

-

Acquire samples on a flow cytometer.

-

Analyze the data by gating on the live lymphocyte population and desired subsets (e.g., CD4⁺ T cells). Proliferation is visualized as a series of peaks on a histogram, with each peak representing a successive generation of cell division.

Protocol: [³H]-Thymidine Incorporation Assay

This classic assay measures the incorporation of a radioactive nucleoside, [³H]-thymidine, into newly synthesized DNA during cell division[10].

1. Cell Isolation and Culture Setup:

-

Isolate and prepare PBMCs as described in section 4.1, step 1.

-

Resuspend cells in complete RPMI-1640 medium at a density of 1-2 x 10⁶ cells/mL.

-

Plate 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

-

Add 50 µL of medium containing the T cell stimulus (e.g., anti-CD3/CD28).

-

Add 50 µL of medium containing Psora-4 or another inhibitor at various concentrations. Include appropriate controls.

2. Incubation and Radiolabeling:

-

Culture the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

For the final 18-24 hours of culture, add 1 µCi of [³H]-thymidine to each well.

3. Cell Harvesting and Measurement:

-

Harvest the cells onto glass fiber filters using an automated cell harvester. This process lyses the cells and traps the DNA containing the incorporated [³H]-thymidine onto the filter mat.

-

Wash the filters extensively to remove any unincorporated radiolabel.

-

Allow the filter mat to dry completely.

-

Place the filter discs into scintillation vials with scintillation fluid.

-

Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

4. Data Analysis:

-

Calculate the mean CPM for triplicate wells.

-

Proliferation is directly proportional to the CPM value.

-

Inhibition is calculated relative to the stimulated control wells treated with vehicle only.

Conclusion

Psora-4 effectively inhibits T cell proliferation by selectively blocking the Kv1.3 potassium channel. This action disrupts the essential calcium signaling cascade required for T cell activation and the transcription of pro-proliferative genes like IL-2. Quantitative studies demonstrate that Kv1.3 inhibitors can suppress T cell proliferation at nanomolar to picomolar concentrations, with a particularly strong effect on effector memory T cells. The detailed protocols provided herein offer robust methods for evaluating the immunomodulatory effects of Psora-4 and other potential drug candidates targeting this critical pathway. Given its mechanism of action and potency, Psora-4 represents a promising lead compound for the development of targeted therapies for T cell-mediated autoimmune diseases.

References

- 1. Kv1.3 deletion biases T cells towards an immuno-regulatory phenotype and renders mice resistant to autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Expression and function of Kv1.3 channel in malignant T cells in Sézary syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. T Cell Subset and Stimulation Strength-Dependent Modulation of T Cell Activation by Kv1.3 Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kv1.3 in Psoriatic Disease: PAP-1, a small molecule inhibitor of Kv1.3 is effective in the SCID mouse psoriasis - xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitors of mitochondrial Kv1.3 channels induce Bax/Bak-independent death of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uni-ulm.de [uni-ulm.de]

- 8. Imaging of Effector Memory T Cells during a Delayed-Type Hypersensitivity Reaction and Suppression by Kv1.3 Channel Block - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. brieflands.com [brieflands.com]

The Role of Psora-4 in Promoting Neural Progenitor Cell Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neural progenitor cells (NPCs) hold immense promise for regenerative medicine and the treatment of neurodegenerative diseases due to their capacity to differentiate into various neural cell types. Modulating the signaling pathways that govern NPC fate is a key area of research for developing novel therapeutic strategies. This technical guide provides an in-depth overview of the effects of Psora-4, a selective blocker of the Kv1.3 potassium channel, on the differentiation of neural progenitor cells. Psora-4 has been shown to enhance neuronal differentiation and maturation, making it a compound of significant interest. This document details the quantitative effects of Psora-4, provides comprehensive experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

Psora-4 is a small molecule that selectively inhibits the voltage-gated potassium channel Kv1.3.[1][2] In the context of neural progenitor cells, the blockade of Kv1.3 by Psora-4 has been demonstrated to be a crucial factor in promoting their differentiation towards a neuronal lineage and enhancing the maturation of the resulting neurons.[1][2] Knockdown of Kv1.3 in NPCs through RNA interference similarly promotes neuronal differentiation, confirming the channel's role in this process.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of Psora-4 on neural progenitor cell differentiation.

Table 1: Effect of Psora-4 Concentration on NPC Differentiation

| Psora-4 Concentration | Percentage of β-III-tubulin-positive Neurons (Mean ± SEM) | Percentage of GFAP-positive Astrocytes (Mean ± SEM) |

| Control (0 nM) | 31.5 ± 0.7% | 60.4 ± 3.0% |

| 10 nM | 37.1 ± 0.5% | 52.9 ± 2.5% |

| 50 nM | 25.9 ± 0.5% | Not Reported |

Data adapted from a study on cultured mouse NPCs.[2]

Table 2: Electrophysiological Properties of NPC-derived Neurons with and without Psora-4 Treatment

| Parameter | Time Point | Control Group (Mean ± SEM) | Psora-4 (10 nM) Group (Mean ± SEM) |

| Resting Membrane Potential (Vrest) | Days 13-16 | -40.2 ± 1.8 mV | -46.7 ± 1.9 mV |

| Resting Membrane Potential (Vrest) | Days 20-24 | -46.5 ± 2.0 mV | -54.0 ± 1.8 mV |

| Percentage of Neurons with Induced Continuous Action Potentials (ICAPs) | Days 20-24 | ~42% | ~72% |

| Percentage of Neurons with Spontaneous Action Potentials (SAPs) | Days 20-24 | ~21% | ~44% |

Data adapted from whole-cell patch-clamp recordings of mouse NPC-derived neurons.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in studying the effects of Psora-4 on NPC differentiation.

Mouse Neural Progenitor Cell (NPC) Culture and Differentiation

a. NPC Isolation and Expansion:

-

Isolate neural progenitor cells from the brains of embryonic day 14 (E14) mice.

-

Culture the isolated NPCs as neurospheres in a low-adherent culture flask.

-

The NPC growth medium should consist of DMEM/F12 supplemented with B27, 20 ng/mL epidermal growth factor (EGF), and 20 ng/mL basic fibroblast growth factor (bFGF).

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Passage the neurospheres every 3-4 days by dissociating them into single cells using a suitable enzyme (e.g., Accutase) and re-plating them in fresh growth medium.

b. NPC Differentiation Protocol:

-

Coat the desired culture plates or coverslips with an appropriate substrate, such as poly-L-ornithine and laminin, to promote cell adhesion.

-

Dissociate the NPC neurospheres into a single-cell suspension.

-

Plate the cells at a density of approximately 1 x 10^5 cells/cm^2.

-

To induce differentiation, replace the growth medium with a differentiation medium. The differentiation medium typically consists of Neurobasal medium supplemented with B27 and L-glutamine, without the mitogens EGF and bFGF.

-

For the experimental group, add Psora-4 to the differentiation medium at the desired final concentration (e.g., 10 nM). The control group should receive the vehicle (e.g., DMSO) at the same final concentration.

-

Culture the cells for the desired duration (e.g., 5-7 days for immunocytochemistry, or longer for electrophysiological analysis), replacing half of the medium every 2-3 days.

Experimental workflow for NPC differentiation and analysis.

Immunocytochemistry for Neuronal and Glial Markers

-

After the desired differentiation period, fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 5% normal goat serum and 1% bovine serum albumin in PBS) for 1 hour at room temperature.

-

Incubate the cells with primary antibodies diluted in the blocking solution overnight at 4°C. Use antibodies specific for a neuronal marker (e.g., mouse anti-β-III-tubulin) and an astrocyte marker (e.g., rabbit anti-GFAP).

-

Wash the cells three times with PBS.

-

Incubate the cells with appropriate Alexa Fluor-conjugated secondary antibodies (e.g., goat anti-mouse Alexa Fluor 488 and goat anti-rabbit Alexa Fluor 594) diluted in the blocking solution for 1-2 hours at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Counterstain the cell nuclei with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Acquire images using a fluorescence microscope.

-

Quantify the percentage of β-III-tubulin-positive and GFAP-positive cells relative to the total number of DAPI-stained nuclei.

Whole-Cell Patch-Clamp Electrophysiology

-

Prepare an artificial cerebrospinal fluid (aCSF) solution containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Continuously bubble the aCSF with 95% O2 and 5% CO2.

-

Prepare an intracellular solution containing (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES. Adjust the pH to 7.2 with KOH.

-

Place the coverslip with the differentiated neurons in a recording chamber on the stage of an upright microscope and perfuse with aCSF.

-

Pull glass micropipettes to a resistance of 3-7 MΩ when filled with the intracellular solution.

-

Under visual guidance, approach a neuron with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

In current-clamp mode, measure the resting membrane potential and inject current steps to evoke action potentials.

-

In voltage-clamp mode, hold the cell at different membrane potentials to record voltage-gated sodium and potassium currents.

Signaling Pathways

The precise downstream signaling cascade initiated by Kv1.3 blockade in neural progenitor cells is an active area of investigation. Based on the known functions of Kv1.3 and related signaling in other cell types, a putative pathway can be proposed. The blockade of Kv1.3 by Psora-4 is expected to cause membrane depolarization. This change in membrane potential can influence the activity of other voltage-sensitive proteins and alter intracellular calcium (Ca2+) dynamics. Changes in intracellular Ca2+ are known to be critical for activating various transcription factors that regulate gene expression programs associated with neuronal differentiation.

Hypothesized signaling pathway for Psora-4 in NPCs.

Conclusion

Psora-4 represents a promising pharmacological tool for promoting the differentiation of neural progenitor cells into neurons. Its mechanism of action through the selective blockade of the Kv1.3 potassium channel highlights the critical role of ion channels in regulating cell fate decisions in the nervous system. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in leveraging this pathway for therapeutic applications in neuroregeneration and for modeling neurodevelopmental processes in vitro. Further research into the detailed downstream signaling events will undoubtedly provide deeper insights into the intricate mechanisms governing neurogenesis.

References

Psora-4: A Technical Guide to its Role in Lifespan Extension Studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Psora-4, a selective small-molecule inhibitor of the voltage-gated potassium channel Kv1.3, has been identified as a promising agent in longevity research.[1][2] Studies in the model organism Caenorhabditis elegans have demonstrated that Psora-4 extends lifespan and healthspan by acting as a caloric restriction (CR) mimetic.[1] The mechanism of action involves the induction of a mild increase in mitochondrial reactive oxygen species (ROS), which function as signaling molecules to activate the conserved DAF-16/FOXO transcription factor, a key regulator of stress resistance and longevity.[1] This technical guide provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways associated with Psora-4's effects on lifespan extension.

Quantitative Effects on Lifespan and Healthspan

Treatment with Psora-4 has been shown to have a significant positive impact on the lifespan and healthspan of C. elegans. The optimal concentration for these effects in laboratory settings has been determined to be 100 μM.[1]

| Parameter | Control Group | Psora-4 (100 μM) Treated Group | Key Findings |

| Mean Lifespan | Baseline | 25 ± 4% increase | Psora-4 significantly extends the average lifespan.[1] |

| Healthspan | 39.2% of lifespan in optimal health (approx. 8 days) | 51% of lifespan in optimal health (approx. 13 days) | Treated individuals spend a greater proportion of their extended lives in a healthy state.[1] |

| Late-life Frailty | Approximately 12 days in compromised health | Approximately 12 days in compromised health | The period of frailty at the end of life is not prolonged.[1] |

| Table 1: Summary of Quantitative Data on the Effects of Psora-4 on C. elegans Lifespan and Healthspan.[1] |

Experimental Protocols

This section details the methodologies for key experiments utilized in the study of Psora-4's role in longevity.

C. elegans Lifespan and Healthspan Assay

This protocol describes the standard procedure for assessing the effects of a chemical compound on the lifespan and healthspan of C. elegans on a solid medium.

a. Materials and Reagents:

-

Nematode Growth Medium (NGM) agar plates

-

E. coli OP50 culture

-

Psora-4 (stock solution in DMSO)

-

5-fluoro-2'-deoxyuridine (FUDR)

-

M9 buffer

-

Synchronized L4 stage C. elegans (wild-type N2)

-

Platinum wire pick

-

Stereomicroscope

b. Detailed Methodology:

-

Preparation of Experimental Plates: NGM plates are seeded with E. coli OP50 and incubated overnight. For the treatment group, Psora-4 is added to the NGM to a final concentration of 100 μM. Control plates receive an equivalent volume of DMSO. FUDR is added to all plates to inhibit the development of progeny.[3]

-

Worm Synchronization and Transfer: A synchronized population of C. elegans is obtained through standard hypochlorite treatment of gravid adults. L4 larvae are then transferred to the control and Psora-4 containing plates.

-

Lifespan Scoring: Worms are scored every other day for survival. Death is determined by the absence of a response to gentle prodding with a platinum wire.[4][5]

-

Healthspan Assessment: During each scoring, the health of the worms is categorized based on their motility: Category A (spontaneous sinusoidal movement), Category B (uncoordinated movement or movement only upon stimulation), and Category C (only head movement or twitching).[1]

-

Data Analysis: Lifespan data is analyzed using Kaplan-Meier survival curves and the log-rank test. Healthspan is assessed by comparing the percentage of the population in each health category over time.

Measurement of Mitochondrial Reactive Oxygen Species (ROS)

This protocol outlines the use of MitoSOX Red to quantify mitochondrial superoxide levels in C. elegans.

a. Materials and Reagents:

-

C. elegans treated with Psora-4 or vehicle control

-

MitoSOX Red reagent

-

M9 buffer

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader

b. Detailed Methodology:

-

Sample Preparation: Adult worms are treated with 100 μM Psora-4 or DMSO for 48 hours. Worms are then washed and transferred to the wells of a 96-well plate.

-

Staining: MitoSOX Red is added to each well to a final concentration of 10 μM.[1]

-

Fluorescence Measurement: The plate is immediately placed in a fluorescence reader, and measurements are taken at an excitation wavelength of ~510 nm and an emission wavelength of ~580 nm at regular intervals.[6]

-

Data Analysis: The rate of fluorescence increase, indicative of superoxide production, is calculated and compared between the treated and control groups.

Transcriptomic Analysis via RNA Sequencing (RNA-Seq)

This protocol provides a workflow for identifying gene expression changes in C. elegans in response to Psora-4 treatment.

a. Materials and Reagents:

-

C. elegans treated with Psora-4 or vehicle control

-

TRIzol or other RNA lysis reagent

-

RNA extraction kit

-

DNase I

-

Instrumentation for RNA quality control (e.g., Bioanalyzer)

-

RNA-seq library preparation kit

-

Next-generation sequencing platform

b. Detailed Methodology:

-

RNA Extraction: Following a 48-hour treatment period, worms are collected, and total RNA is extracted using a standard Trizol-based method or a commercial kit.[7][8][9] A DNase I treatment is performed to eliminate genomic DNA contamination.

-

Quality Control: The concentration and purity of the extracted RNA are determined, and RNA integrity is assessed.

-

Library Preparation and Sequencing: RNA-seq libraries are prepared from high-quality RNA samples and sequenced on a compatible platform.[10]

-

Bioinformatic Analysis: Raw sequencing reads are processed for quality, aligned to the C. elegans reference genome, and differential gene expression analysis is performed. Gene ontology and pathway enrichment analyses are then used to interpret the biological significance of the observed changes.

Signaling Pathways and Visualizations

The longevity-promoting effects of Psora-4 are mediated through a signaling cascade that mimics caloric restriction.

Psora-4 Mechanism of Action

The following diagram illustrates the experimental workflow for investigating Psora-4's effects on longevity.

Psora-4 Experimental Workflow

References

- 1. A small-molecule Psora-4 acts as a caloric restriction mimetic to promote longevity in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small-molecule Psora-4 acts as a caloric restriction mimetic to promote longevity in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Surveying low-cost methods to measuring lifespan and healthspan in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. phylumtech.com [phylumtech.com]

- 5. Measuring Caenorhabditis elegans Life Span on Solid Media - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. pubcompare.ai [pubcompare.ai]

- 8. researchgate.net [researchgate.net]

- 9. C. elegans RNA extraction | Greer Lab | Washington University in St. Louis [greerlab.wustl.edu]

- 10. RNA Sequencing Experimental Analysis Workflow Using Caenorhabditis elegans | Springer Nature Experiments [experiments.springernature.com]

Psora-4: A Deep Dive into its Selectivity for the Kv1.3 Potassium Channel

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective inhibition of the voltage-gated potassium channel Kv1.3 by the small molecule Psora-4. We will delve into the quantitative data on its selectivity against other Kv channel subtypes, detail the experimental methodologies used to determine this selectivity, and visualize the key experimental workflows and the role of Kv1.3 in cellular signaling pathways.

Introduction to Psora-4 and its Target: The Kv1.3 Channel

The voltage-gated potassium channel Kv1.3 is a member of the Shaker family of potassium channels, encoded by the KCNA3 gene. It plays a crucial role in shaping the action potential in excitable cells and in regulating calcium signaling in non-excitable cells, such as T lymphocytes.[1] Due to its high expression and functional importance in effector memory T cells, Kv1.3 has emerged as a promising therapeutic target for autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and psoriasis.

Psora-4, a 5-phenylalkoxypsoralen derivative, is a potent and selective blocker of the Kv1.3 channel.[2] Its mechanism of action involves a unique binding process that confers high affinity and selectivity, making it a valuable tool for studying Kv1.3 function and a promising lead compound for drug development.

Quantitative Selectivity Profile of Psora-4

Psora-4 exhibits remarkable selectivity for Kv1.3 over other members of the Kv channel family. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of potential drug candidates. The inhibitory potency of Psora-4 is typically quantified by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), determined through electrophysiological experiments.

The following table summarizes the reported IC50/EC50 values of Psora-4 for Kv1.3 and other Kv channels.

| Ion Channel | IC50 / EC50 (nM) | Fold Selectivity vs. Kv1.3 | Reference |

| Kv1.3 | 3 | - | [2] |

| Kv1.1 | >100 | >33 | [2] |

| Kv1.2 | >200 | >67 | [2] |

| Kv1.4 | >200 | >67 | [2] |

| Kv1.5 | 7.7 | ~2.6 | [2] |

| Kv1.7 | >200 | >67 | [2] |

| Kv2.1 | ~3900 | ~1300 | [3] |

| Kv3.1 | >1000 | >333 | [2] |

As the data indicates, Psora-4 is a highly potent blocker of Kv1.3 with an EC50 of 3 nM.[2] While it also shows significant activity against Kv1.5, its potency against other Kv1 family members and more distantly related Kv channels is substantially lower, demonstrating a favorable selectivity profile.

Mechanism of Selective Inhibition

The high selectivity of Psora-4 for Kv1.3 is attributed to its unique binding mechanism. Unlike many ion channel blockers that bind to a single site within the pore, Psora-4 interacts with two distinct sites on the Kv1.3 channel.[4] It binds to the highly conserved central pore cavity, a common feature for many Kv channel blockers.[4] Additionally, Psora-4 interacts with less conserved "side pockets" formed by the S5 and S6 transmembrane segments and the S4-S5 linker.[4] This dual-site binding leads to a highly stable, non-conducting state of the channel, contributing to its high affinity and selectivity.[4]

Furthermore, Psora-4 exhibits use-dependent block of Kv1.3, meaning its inhibitory effect is enhanced with repeated channel activation.[2] This is because Psora-4 preferentially binds to the C-type inactivated state of the channel.[2] Voltage protocols that promote this inactivated state will therefore show a more potent block.

Experimental Protocols

The determination of Psora-4's selectivity for Kv1.3 and other Kv channels relies heavily on the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ionic currents flowing through the channels in the cell membrane.

Cell Lines and Channel Expression

-

Kv1.3: Stably transfected Chinese Hamster Ovary (CHO) cells or L929 mouse fibroblasts are commonly used. Human T lymphocytes, which endogenously express Kv1.3, are also utilized.

-

Other Kv Channels (Kv1.1, 1.2, 1.4, 1.5, 1.7, 2.1, 3.1): Stably or transiently transfected cell lines (e.g., CHO, HEK293) expressing the specific Kv channel subtype are used.

Solutions

-

External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, pH adjusted to 7.2 with KOH.

Whole-Cell Patch-Clamp Protocol for IC50 Determination

-

Cell Preparation: Cells expressing the target Kv channel are plated on glass coverslips and mounted on the stage of an inverted microscope.

-

Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (>1 GΩ).

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Voltage-Clamp Protocol:

-

The membrane potential is held at a holding potential of -80 mV.

-

To elicit Kv channel currents, depolarizing voltage steps are applied. The specific voltage and duration of the pulse depend on the gating kinetics of the channel being studied. For most Kv1 channels, a depolarizing step to +40 mV for 200-500 ms is sufficient to elicit a robust outward current.

-

For channels that inactivate, such as Kv1.4, specific protocols are used to measure steady-state inactivation.[5]

-

-

Drug Application: Psora-4 is dissolved in a suitable solvent (e.g., DMSO) and then diluted to the desired concentrations in the external solution. The drug-containing solution is applied to the cell via a perfusion system.

-

Data Acquisition and Analysis:

-

The peak outward current is measured before and after the application of different concentrations of Psora-4.

-

The percentage of current inhibition is calculated for each concentration.

-

The concentration-response data is fitted with the Hill equation to determine the IC50 value.

-

Protocol for Assessing Use-Dependency of Psora-4 on Kv1.3

To investigate the use-dependent block, a train of depolarizing pulses is applied in the presence of Psora-4.

-

Establish a stable whole-cell recording from a cell expressing Kv1.3.

-

Apply a single depolarizing pulse from a holding potential of -80 mV to +40 mV for 200 ms to measure the control current.

-

Apply Psora-4 at a concentration near its IC50.

-

After a brief incubation period, apply a train of depolarizing pulses (e.g., to +40 mV for 200 ms) at a specific frequency (e.g., 1 Hz).

-

Monitor the progressive decrease in the peak current with each pulse in the train. The rate and extent of this decline indicate the degree of use-dependent block.

Visualizations

Experimental Workflow for Determining Psora-4 Selectivity

Caption: Experimental workflow for determining Psora-4 selectivity.

Signaling Pathway of T-Cell Activation and the Role of Kv1.3

References

- 1. metrionbiosciences.com [metrionbiosciences.com]

- 2. Kv1.3-blocking 5-phenylalkoxypsoralens: a new class of immunomodulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Side pockets provide the basis for a new mechanism of Kv channel–specific inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inactivation and recovery in Kv1.4 K+ channels: lipophilic interactions at the intracellular mouth of the pore - PMC [pmc.ncbi.nlm.nih.gov]

Psora-4: A Technical Guide to Target Validation in Autoimmune Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Autoimmune diseases, a class of chronic illnesses characterized by the immune system mistakenly attacking the body's own tissues, represent a significant and growing global health challenge. A key pathological driver in many of these conditions is the activation and proliferation of effector memory T (TEM) cells. The voltage-gated potassium channel Kv1.3 has emerged as a promising therapeutic target due to its critical role in the function of these cells. Psora-4, a potent and selective small-molecule inhibitor of Kv1.3, has shown considerable promise in preclinical studies. This technical guide provides an in-depth overview of the target validation for Psora-4 in autoimmune models, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms of action and experimental workflows.

Introduction: The Role of Kv1.3 in Autoimmunity

The voltage-gated potassium channel Kv1.3 is highly expressed on the plasma membrane of human T lymphocytes and plays a crucial role in regulating the membrane potential.[1] During T-cell activation, the opening of Kv1.3 channels is essential for maintaining a negative membrane potential, which in turn sustains the calcium influx required for T-cell proliferation and cytokine production.[1]